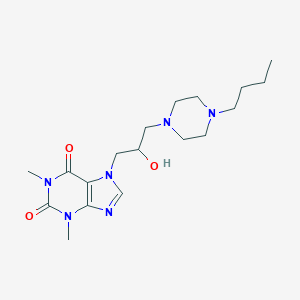
7-(3-(4-Butylpiperazin-1-yl)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline is a synthetic compound that belongs to the class of xanthine derivatives. It is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the 4-butyl-1-piperazinyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline involves several steps. The starting material is typically theophylline, which undergoes a series of chemical reactions to introduce the 2-hydroxy-3-(4-butyl-1-piperazinyl)propyl group. The synthetic route generally includes:
Alkylation: Theophylline is alkylated with a suitable alkylating agent to introduce the 2-hydroxypropyl group.
Piperazine Introduction: The 4-butyl-1-piperazine moiety is introduced through a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline has several scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their chemical properties.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Research focuses on its potential as a bronchodilator and its effects on respiratory diseases.
Industry: It is explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline involves its interaction with molecular targets such as adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound increases the levels of cyclic AMP (cAMP) in cells, leading to bronchodilation and other pharmacological effects. The pathways involved include the cAMP signaling pathway, which plays a crucial role in regulating various physiological processes.
Comparison with Similar Compounds
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline is compared with other similar compounds, such as:
Theophylline: A well-known bronchodilator with a simpler structure.
Dyphylline: Another xanthine derivative with similar bronchodilator properties.
Aminophylline: A compound that combines theophylline with ethylenediamine to enhance solubility and efficacy.
The uniqueness of 7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline lies in its enhanced pharmacological properties due to the presence of the 4-butyl-1-piperazinyl group, which may offer improved therapeutic benefits.
Properties
CAS No. |
19971-76-7 |
|---|---|
Molecular Formula |
C18H30N6O3 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
7-[3-(4-butylpiperazin-1-yl)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H30N6O3/c1-4-5-6-22-7-9-23(10-8-22)11-14(25)12-24-13-19-16-15(24)17(26)21(3)18(27)20(16)2/h13-14,25H,4-12H2,1-3H3 |
InChI Key |
ISHRBESAKSJFSA-UHFFFAOYSA-N |
SMILES |
CCCCN1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)O |
Canonical SMILES |
CCCCN1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


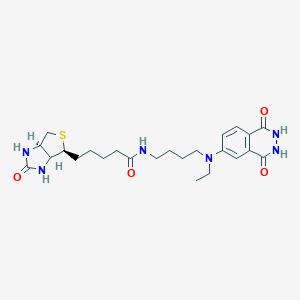
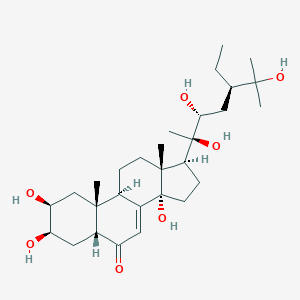
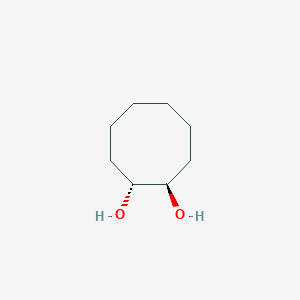
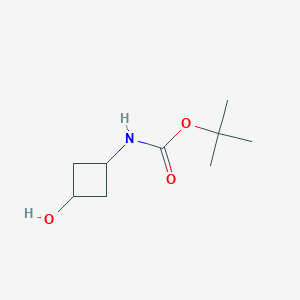

![4-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B12058.png)
![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)
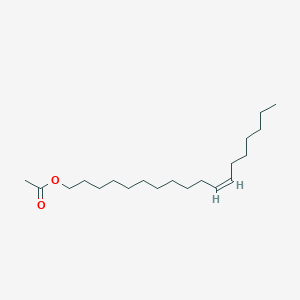
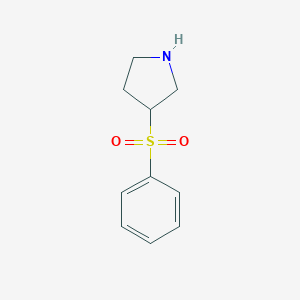
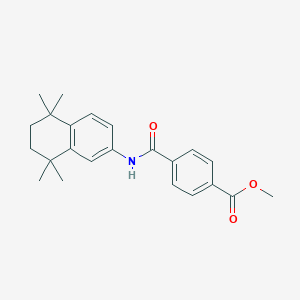

![5-Methyl-5H-imidazo[4,5-c]pyridine](/img/structure/B12070.png)
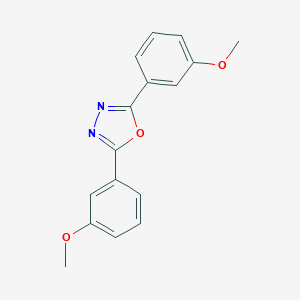
![5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),8,10-triene](/img/structure/B12072.png)
